[(1-Methyl-1H-imidazol-4-YL)methyl](propan-2-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-imidazol-4-YL)methylamine is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-4-YL)methylamine typically involves the cyclization of amido-nitriles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of glyoxal and ammonia, leading to the formation of glyoxaline, which can be further modified to produce the desired compound . The process is scalable and can be conducted in large quantities to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-imidazol-4-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, amines, and substituted imidazole derivatives .
Scientific Research Applications
(1-Methyl-1H-imidazol-4-YL)methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-imidazol-4-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
(1-Methyl-1H-imidazol-4-YL)methylamine is unique due to its specific substitution pattern and the presence of both methyl and propan-2-yl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(1-methylimidazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-7(2)9-4-8-5-11(3)6-10-8/h5-7,9H,4H2,1-3H3 |
InChI Key |
MKJDSKAWPOFVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CN(C=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.